molecular formula C8H10O2 B6203703 3-(1-ethylcyclopropyl)prop-2-ynoic acid CAS No. 1849334-41-3

3-(1-ethylcyclopropyl)prop-2-ynoic acid

Cat. No.: B6203703
CAS No.: 1849334-41-3
M. Wt: 138.2
InChI Key:
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Description

3-(1-ethylcyclopropyl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H10O2. It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propynoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethylcyclopropyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropylacetylene with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of propargyl alcohol as a starting material, which undergoes cyclopropanation and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alkenes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-ethylcyclopropyl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-ethylcyclopropyl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: This compound shares the propynoic acid moiety but lacks the cyclopropyl and ethyl groups.

    Methyl propiolate: Similar to propiolic acid but with a methyl ester group instead of a carboxylic acid.

    Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.

Uniqueness

3-(1-ethylcyclopropyl)prop-2-ynoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

1849334-41-3

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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